
Febarbamate
Vue d'ensemble
Description
Febarbamate, également connu sous le nom de phénobarbamate, est un composé appartenant aux familles des barbituriques et des carbamates. Il est principalement utilisé comme anxiolytique et tranquillisant en Europe. This compound est connu pour sa capacité à soulager l'anxiété et les tensions musculaires, ce qui en fait un agent thérapeutique précieux .
Méthodes De Préparation
Febarbamate peut être synthétisé par diverses voies de synthèse. Une méthode courante implique la réaction de la 1-(3-butoxy-2-carbamoyloxypropyl)-5-éthyl-5-phényl-(1H,3H,5H)-pyrimidine-2,4,6-trione avec des réactifs appropriés dans des conditions contrôlées. Les méthodes de production industrielle font généralement appel à la chromatographie liquide haute performance (CLHP) pour isoler et purifier le composé .
Analyse Des Réactions Chimiques
Febarbamate subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions comprennent divers métabolites, tels que la 1-(2-carbamoyloxy-3-hydroxypropyl)-5-éthyl-5-phényl-(1H,3H,5H)-pyrimidine-2,4,6-trione .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier le comportement des barbituriques et des carbamates. En biologie, il est utilisé pour étudier les effets des anxiolytiques sur le système nerveux central. En médecine, le this compound est utilisé pour traiter l'anxiété et les tensions musculaires. De plus, il a des applications dans l'industrie pour le développement de nouveaux agents thérapeutiques .
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec le complexe récepteur-ionophore de l'acide gamma-aminobutyrique (GABA). This compound agit comme un modulateur du GABA, renforçant les effets inhibiteurs du GABA sur le système nerveux central. Cela conduit à un effet calmant, réduisant l'anxiété et les tensions musculaires .
Applications De Recherche Scientifique
Pharmacological Profile
Febarbamate is noted for its distinct lack of sedative-hypnotic effects compared to its parent compound, phenobarbital. This is primarily due to the bulky butoxylcarbamoylpropyl substitution, which significantly modifies its interaction with central nervous system receptors. Research indicates that this compound is metabolized differently than phenobarbital, leading to a reduced risk of sedation and toxicity after oral administration .
Key Pharmacological Properties
- Non-Sedative : Unlike phenobarbital, this compound does not exhibit sedative-hypnotic properties.
- Metabolism : It undergoes extensive metabolism without converting to phenobarbital, which may influence its therapeutic efficacy and safety profile .
- Safety Profile : Initial studies suggest that this compound has a low potential for abuse and dependence, with limited evidence of adverse effects when used therapeutically .
Therapeutic Applications
This compound has been investigated for its potential therapeutic uses, particularly in the management of agitation and anxiety disorders in elderly patients. Its classification as a thymoanaleptic suggests possible benefits in treating mood disorders . However, comprehensive clinical data supporting these applications remain limited.
Reported Uses
- Agitation in Elderly : this compound has been reported to be useful in treating agitation among older adults, although further studies are necessary to establish its efficacy and safety in this population.
- Potential Anticonvulsant : While this compound's anticonvulsant properties have not been extensively studied, its structural similarities to other barbiturates suggest it may have some utility in seizure management .
Case Studies and Research Findings
Several studies have explored the implications of this compound in various contexts:
- Agitation Management : A study focused on the use of this compound for managing agitation in elderly patients indicated positive outcomes but highlighted the need for larger-scale trials to confirm these findings.
- Drug-Induced Liver Injury : Research into drug-induced liver injury has included this compound as a compound of interest due to its metabolic pathways. Understanding how this compound interacts with liver enzymes could provide insights into minimizing hepatotoxicity associated with other medications .
- Dependence Potential Assessment : The Expert Committee on Drug Dependence noted that there is insufficient evidence to classify this compound as a substance with high abuse potential. This assessment is critical for regulatory considerations and informs clinical use guidelines .
Mécanisme D'action
The mechanism of action of febarbamate involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This compound acts as a GABA modulator, enhancing the inhibitory effects of GABA on the central nervous system. This leads to a calming effect, reducing anxiety and muscle tension .
Comparaison Avec Des Composés Similaires
Febarbamate est similaire à d'autres composés des familles des barbituriques et des carbamates, tels que le phénobarbital et le difébarbamate. this compound est unique dans son interaction spécifique avec le complexe récepteur-ionophore du GABA, ce qui le distingue des autres anxiolytiques. Des composés similaires comprennent le phénobarbital, le difébarbamate et le carisbamate .
Activité Biologique
Febarbamate is a compound with notable biological activity, primarily recognized for its use in veterinary medicine and its potential effects on human health. This article delves into the pharmacological properties, mechanisms of action, and associated case studies of this compound, drawing from a diverse range of scientific literature.
Overview of this compound
This compound, chemically classified as a thymoanaleptic, has been utilized in various therapeutic contexts, particularly in managing agitation in elderly patients. Its structure is related to other compounds in the carbamate family, which are known for their sedative and anxiolytic properties. However, research surrounding this compound's efficacy and safety remains limited.
This compound's biological activity is thought to involve several mechanisms:
- GABAergic Activity : Like many carbamates, this compound may enhance GABA (gamma-aminobutyric acid) activity in the central nervous system, contributing to its anxiolytic effects.
- Adipogenic Activity : Recent studies have indicated that this compound may influence adipogenesis, the process by which pre-adipocytes differentiate into adipocytes. This is particularly relevant given the increasing concern regarding obesity and metabolic disorders linked to environmental chemicals .
Biological Activity and Adipogenic Effects
Research has shown that this compound can activate pathways associated with adipogenesis. In vitro studies using murine 3T3-L1 cells demonstrated that exposure to this compound resulted in increased triglyceride accumulation and lipid droplet formation within adipocytes. The following table summarizes key findings from these studies:
Study Reference | Concentration (mg/mL) | Lipid Droplet Area (pixels/cell) | Triglyceride Accumulation | PPARγ Activation |
---|---|---|---|---|
0.01 | 137 | Increased | Yes | |
0.1 | 290 | Further increased | Yes |
These results suggest that this compound may contribute to metabolic disruptions similar to those observed with other environmental chemicals.
Case Studies and Clinical Observations
Several case studies have highlighted the potential adverse effects of this compound:
- Aplastic Anemia Association : A systematic review of case reports indicated a possible association between this compound use and aplastic anemia. The estimated incidence of aplastic anemia among users was significantly higher than in the general population, suggesting a potential hematological risk associated with this compound .
- Usage in Veterinary Medicine : In veterinary contexts, this compound has been used extensively but with limited oversight regarding its long-term effects on animal health. Reports from France indicated isolated cases of abuse, raising concerns about its potential for misuse .
Regulatory Status and Future Research Directions
The regulatory status of this compound remains ambiguous due to insufficient evidence regarding its abuse potential and therapeutic efficacy. The World Health Organization's Expert Committee on Drug Dependence has recommended continued surveillance but has not classified this compound as a controlled substance .
Future research should focus on:
- Longitudinal Studies : Assessing the long-term health outcomes of individuals exposed to this compound.
- Mechanistic Studies : Further elucidating the molecular pathways through which this compound exerts its biological effects.
- Comparative Studies : Evaluating this compound against other known adipogenic compounds to understand its relative risks and benefits.
Propriétés
IUPAC Name |
[1-butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6/c1-3-5-11-28-13-15(29-18(21)26)12-23-17(25)20(4-2,16(24)22-19(23)27)14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H2,21,26)(H,22,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZQILHUJDRDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864380 | |
Record name | 1-Butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13246-02-1 | |
Record name | Febarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13246-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Febarbamate [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013246021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Febarbamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13303 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Febarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FEBARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z48ONN38P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.